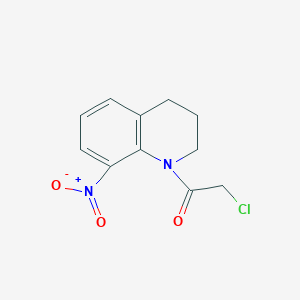
N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide, also known as FMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a small molecule inhibitor that has been shown to have promising results in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide has been extensively studied for its potential applications in the treatment of cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis.
Wirkmechanismus
N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide works by inhibiting the activity of a specific enzyme called this compound-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that is overexpressed in certain types of cancer cells and plays a crucial role in cell proliferation and survival. This compound binds to FLT3 and prevents its activation, thus inhibiting the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies. It has also been shown to have good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. This compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia (AML) and breast cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide in lab experiments include its high potency, selectivity, and minimal toxicity. It can be easily synthesized and has good pharmacokinetic properties, making it a suitable candidate for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
There are several future directions for the research and development of N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide. One potential direction is to further investigate its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis. Another direction is to study the combination of this compound with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in human clinical trials. Overall, this compound shows great promise as a therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its potential.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide involves a multi-step process that includes the reaction of 2-furylcarbinol with 4-chlorobenzoyl chloride, followed by the reaction of the resulting compound with morpholine-4-sulfonic acid. The final product is obtained after purification by column chromatography. The synthesis of this compound has been optimized to produce high yields of the compound, making it readily available for scientific research.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c19-16(17-12-14-2-1-9-23-14)13-3-5-15(6-4-13)24(20,21)18-7-10-22-11-8-18/h1-6,9H,7-8,10-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVVRLCLCRLUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2883420.png)
![2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B2883421.png)
![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2883423.png)
![N-(4-acetylphenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2883424.png)
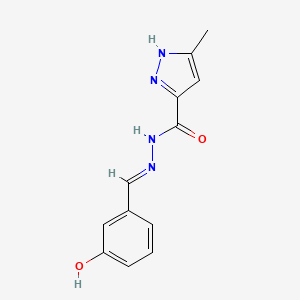
![9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2883433.png)
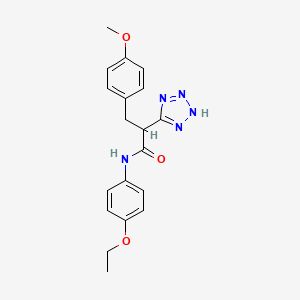
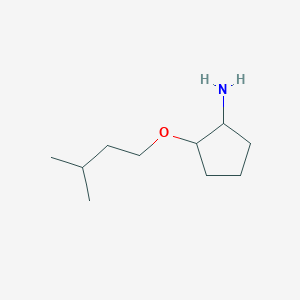
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2883438.png)
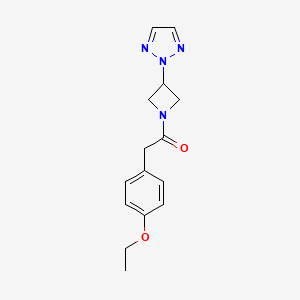
![4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2883440.png)

